molecular formula C9H15N3S B1250314 1-Butyl-3-methylimidazolium thiocyanate CAS No. 344790-87-0

1-Butyl-3-methylimidazolium thiocyanate

Cat. No.: B1250314
CAS No.: 344790-87-0
M. Wt: 197.3 g/mol
InChI Key: SIXHYMZEOJSYQH-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium thiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C9H15N3S and its molecular weight is 197.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Conversion Processes

  • Conversion of Alkyl Halides : 1-Butyl-3-methylimidazolium thiocyanate ([bmim]SCN) is used as a medium and reactant for the synthesis of alkyl thiocyanates from corresponding alkyl halides at room temperature, enabling easy isolation of products and recyclability of the ionic liquid (Kamal & Chouhan, 2005).

Chemical Analysis and Thermodynamic Studies

  • Vapor-Liquid Equilibria Study : It's involved in the study of isobaric vapor-liquid equilibria with water and ethanol, helping to understand molecular interactions and hydrogen bonding capabilities in these systems (Khan et al., 2015).
  • Density and Thermodynamic Properties : Research includes determining densities, isobaric expansivities, and isothermal compressibilities of thiocyanate-based ionic liquids, which is crucial for their application in various fields (Królikowska & Hofman, 2012).

Applications in Energy and Environment

  • Supercapacitor Electrode Performance : This compound is used in thiocyanate-functionalized ionic liquids for enhancing the electrochemical performance of ZnFe2O4 nanoflake-based supercapacitor electrodes (Vadiyar et al., 2015).
  • Extractive Desulfurization of Liquid Fuel : It plays a role in the extractive desulfurization of liquid fuel, showcasing significant efficiency in the removal of sulfur compounds (Dharaskar et al., 2016).

Understanding Molecular Interactions

  • Probe for Ionic Liquids : this compound aids in studying the local structure and dynamics in ionic liquids, providing insights into ultrafast molecular interactions (Ren et al., 2015).

Analysis of Physical Properties

  • Study of Binary Mixtures : It's used in studying the density, viscosity, and thermodynamic properties of binary mixtures with alcohols, elucidating the effect of composition and temperature on these properties (Domańska & Królikowska, 2010).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : This compound is part of a study on corrosion inhibition of mild steel in acidic mediums, showing its potential as a corrosion inhibitor (Yesudass et al., 2016).

Mechanism of Action

Target of Action

The primary target of 1-Butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]) is the desulfurization of liquid fuels . It has been used as an alternative to conventional entrainers in the extractive distillation of cyclohexane and benzene . Additionally, it has been used in polyethylene oxide-sodium perchlorate electrolyte to increase its ionic conductivity .

Mode of Action

The compound interacts with its targets through a process known as extractive desulfurization . The effects of time, temperature, sulfur compounds, ultrasonication, and recycling of [BMIM]SCN on the removal of dibenzothiophene from liquid fuel have been investigated .

Biochemical Pathways

The biochemical pathways affected by [BMIM][SCN] primarily involve the removal of sulfur compounds from liquid fuels . This process is crucial in reducing the sulfur content in fuels, which can lead to the formation of SOx compounds that pollute the air and cause acid rain .

Result of Action

The result of [BMIM][SCN]'s action is the effective desulfurization of liquid fuels . In extractive desulfurization, the removal of dibenzothiophene in n-dodecane was 86.5% for a mass ratio of 1:1 in 30 min at 30 °C under mild process conditions . [BMIM][SCN] could be reused five times without a significant decrease in activity .

Action Environment

The action of [BMIM][SCN] can be influenced by environmental factors such as temperature and time . For instance, the removal efficiency of dibenzothiophene increases with time and temperature . Furthermore, the thermal stability of [BMIM][SCN] is crucial for its application in processes that require elevated temperatures .

Safety and Hazards

[BMIM][SCN] is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear protective clothing and avoid inhalation of vapor, skin or eye contact .

Future Directions

[BMIM][SCN] can be used for energy applications, such as in the fabrication of lithium-ion batteries . It shows a higher degree of solubility of lithium salts such as lithium perchlorate (LiClO4) and N-lithiotrifluoromethanesulfonimide (LiTFSI) when compared to other room temperature ionic liquids due to the presence of polarizable anion (-SCN) .

Biochemical Analysis

Biochemical Properties

1-Butyl-3-methylimidazolium thiocyanate plays a crucial role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. This compound has been shown to enhance the solubility of lithium salts, such as lithium perchlorate and N-lithiotrifluoromethanesulfonimide, due to the presence of the polarizable thiocyanate anion . Additionally, this compound has been used as an alternative to conventional entrainers in the extractive distillation of cyclohexane and benzene . The interactions between this compound and these biomolecules are primarily driven by electrostatic forces and hydrogen bonding, which facilitate the stabilization of various biochemical complexes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the addition of this compound to polyethylene oxide-sodium perchlorate electrolytes has been found to increase ionic conductivity, which can impact cellular electrical properties . Furthermore, studies have demonstrated that this compound can reduce the crystallinity of polymer chains, thereby affecting cellular structural integrity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s imidazolium cation and thiocyanate anion interact with enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of certain sulfur-containing enzymes, thereby affecting sulfur metabolism . Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been extensively studied in laboratory settings. This compound has demonstrated remarkable thermal stability, with minimal degradation observed even after prolonged exposure to elevated temperatures . The accumulation of degradation products can affect the compound’s physicochemical properties and, consequently, its biological activity. Long-term studies have shown that this compound can be reused multiple times without significant loss of activity, making it a valuable reagent for various biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance metabolic activity and improve cellular function. At higher doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations. These findings underscore the importance of optimizing dosage to achieve the desired biochemical outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. The compound interacts with sulfur-containing enzymes and cofactors, influencing metabolic flux and metabolite levels . Additionally, this compound has been shown to affect the extraction of cobalt from nickel salts, highlighting its role in metal ion metabolism . These interactions underscore the compound’s potential as a modulator of metabolic pathways in biochemical systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound’s imidazolium cation and thiocyanate anion facilitate its movement across cellular membranes, allowing it to accumulate in specific cellular compartments . Studies have shown that this compound can be effectively distributed within tissues, where it exerts its biochemical effects . The compound’s transport properties are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is essential for its activity, as it allows this compound to interact with specific biomolecules and exert its biochemical effects. The compound’s ability to target specific subcellular compartments underscores its potential as a versatile tool in biochemical research.

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.CHNS/c1-3-4-5-10-7-6-9(2)8-10;2-1-3/h6-8H,3-5H2,1-2H3;3H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXHYMZEOJSYQH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.C(#N)[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047914
Record name 1-Butyl-3-methylimidazolium thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344790-87-0
Record name 1-Butyl-3-methylimidazolium thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344790-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-3-methylimidazolium thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylimidazolium Thiocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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